molecular formula C16H10NO3- B14303012 2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate CAS No. 113326-75-3

2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate

Katalognummer: B14303012
CAS-Nummer: 113326-75-3
Molekulargewicht: 264.25 g/mol
InChI-Schlüssel: YWMJDEBHNRALLR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system fused with a phenolate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate typically involves the condensation of 4-oxo-4H-1-benzopyran-3-carboxaldehyde with 2-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The phenolate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzopyran derivatives.

Wissenschaftliche Forschungsanwendungen

2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Oxo-4H-1-benzopyran-2-carboxylic acid
  • 2-Amino-3-formylchromone
  • Chromone-2-carboxylic acid

Uniqueness

2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate is unique due to its specific structural features, such as the presence of both a benzopyran ring and a phenolate group

Eigenschaften

CAS-Nummer

113326-75-3

Molekularformel

C16H10NO3-

Molekulargewicht

264.25 g/mol

IUPAC-Name

2-[(4-oxochromen-3-yl)methylideneamino]phenolate

InChI

InChI=1S/C16H11NO3/c18-14-7-3-2-6-13(14)17-9-11-10-20-15-8-4-1-5-12(15)16(11)19/h1-10,18H/p-1

InChI-Schlüssel

YWMJDEBHNRALLR-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NC3=CC=CC=C3[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.